molecular formula C18H20N2O4S B2859567 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid CAS No. 865612-92-6

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid

Cat. No.: B2859567
CAS No.: 865612-92-6
M. Wt: 360.43
InChI Key: DOGYILIAVDJCAY-UHFFFAOYSA-N
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Description

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid is a synthetic thiourea derivative of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a 3,4-dimethoxyphenethyl group linked via a thioureido bridge to a benzoic acid moiety, a design that leverages the known biological activity of its components. The 3,4-dimethoxyphenyl group is a common pharmacophore found in various biologically active molecules, while the benzoic acid fragment can enhance solubility and provide a handle for further chemical modification. Thiourea derivatives are a prominent class of compounds extensively investigated for their diverse biological activities. Recent scientific literature indicates that structurally related N,N'-dialkyl urea and thiourea analogues demonstrate robust and promising dual-functioning biological profiles, exhibiting both potent antibacterial activity against a range of bacterial strains and selective cytotoxicity against human cancer cell lines, such as HeLa and SH-SY5Y . The mechanism of action for such compounds is an active area of investigation but is often associated with the ability of the thiourea core to engage in key hydrogen-bonding interactions with biological targets. This reagent is presented as a high-purity chemical tool for scientists exploring new therapeutic agents, particularly in the fields of oncology and infectious diseases, where there is a pressing need for novel compounds to overcome drug resistance. This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

IUPAC Name

4-[2-(3,4-dimethoxyphenyl)ethylcarbamothioylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-23-15-8-3-12(11-16(15)24-2)9-10-19-18(25)20-14-6-4-13(5-7-14)17(21)22/h3-8,11H,9-10H2,1-2H3,(H,21,22)(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGYILIAVDJCAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid typically involves the reaction of 4-aminobenzoic acid with 3,4-dimethoxyphenethyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified using recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The purification steps may include crystallization, filtration, and drying to achieve the required quality standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding amines.

    Substitution: The thioureido group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the thioureido group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Thioureido derivatives with different substituents

Scientific Research Applications

4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its anticancer, antiviral, and antifungal activities. It has shown promise in preclinical studies for its cytotoxic effects on cancer cells.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives

Mechanism of Action

The mechanism of action of 4-(3-(3,4-Dimethoxyphenethyl)thioureido)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The thioureido group can form hydrogen bonds with the active sites of enzymes, inhibiting their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects. For example, its anticancer activity may be attributed to the inhibition of mitogen-activated protein kinase (MAPK) pathways, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The position of the thioureido linker (para vs. meta) influences physicochemical properties. For example, the para-substituted Compound 18 has a higher melting point (238–240°C) than the meta-substituted 3-(3-(3,4-Dimethoxybenzoyl)thioureido)benzoic acid (227–229°C), likely due to crystallinity differences .
  • Functional Groups : Replacement of the benzoic acid with an ethyl ester (Ethyl 4-(3-phenylthioureido)benzoate ) reduces polarity, as evidenced by its supplier-listed molecular weight (300.4 g/mol) and lack of reported bioactivity .

Spectroscopic and Analytical Data

  • $ ^1H $ NMR : The 3,4-dimethoxybenzoyl group in Compound 18 generates distinct aromatic proton signals at δ 3.86 (s, OCH$ _3 $) and δ 6.8–7.5 (aromatic H), consistent with electron-donating methoxy groups .
  • Mass Spectrometry : Derivatives like 4-(3-(4-Isobutyramidobenzoyl)thioureido)benzoic acid show molecular ion peaks at m/z 357.08 [M]$ ^+ $, aligning with calculated values .

Q & A

Q. What are the common synthetic routes for 4-(3-(3,4-dimethoxyphenethyl)thioureido)benzoic acid, and how can purity be ensured?

  • Methodological Answer : A typical synthesis involves coupling 3,4-dimethoxyphenethylamine with thiourea derivatives and 4-aminobenzoic acid. For example, refluxing with substituted benzaldehydes in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours, followed by solvent evaporation and filtration . To ensure purity, recrystallization from ethanol or methanol is recommended. Analytical techniques like HPLC (using C18 columns with acetonitrile/water gradients) and NMR (e.g., DMSO-d6 for resolving thiourea protons at δ 9–10 ppm) should confirm structural integrity .

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer :
  • Structural : Use 1^1H/13^13C NMR to identify key groups (e.g., thioureido protons at δ 8.5–9.5 ppm, aromatic protons in the 6.5–7.5 ppm range). IR spectroscopy confirms C=S stretches (~1250 cm1^{-1}) and carboxylic acid O-H (~2500–3000 cm1^{-1}) .
  • Functional : Melting point analysis (e.g., mp 180–182°C for analogous triazine derivatives ) and elemental analysis (C, H, N, S) validate composition.

Q. What biological assays are suitable for evaluating its activity?

  • Methodological Answer :
  • In vitro : Test anti-inflammatory activity via COX-2 inhibition assays (IC50_{50} determination) or antioxidant capacity using DPPH radical scavenging .
  • In vivo : Use murine models (e.g., carrageenan-induced paw edema) with dose ranges of 10–100 mg/kg. Include positive controls (e.g., indomethacin) and validate results with ANOVA and post-hoc tests .

Advanced Research Questions

Q. How can low yields in thioureido bond formation be addressed?

  • Methodological Answer : Low yields often arise from steric hindrance or competing side reactions. Optimize by:
  • Using Schlenk techniques to exclude moisture.
  • Employing coupling agents like DCC (dicyclohexylcarbodiimide) to activate carboxylic acid intermediates.
  • Screening solvents (e.g., DMF for polar aprotic conditions) and temperatures (45–60°C for 12–24 hours) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may stem from impurity profiles or assay variability.
  • Step 1 : Reassess compound purity via LC-MS to detect trace byproducts (e.g., hydrolyzed thiourea).
  • Step 2 : Standardize assays: Use identical cell lines (e.g., RAW 264.7 macrophages) and normalize to protein content (Bradford assay).
  • Step 3 : Perform dose-response curves (1 nM–100 µM) to confirm activity thresholds .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :
  • Docking : Use AutoDock Vina with the compound’s 3D structure (optimized via DFT at B3LYP/6-31G* level) against targets like COX-2 (PDB: 5KIR).
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Key interactions: Hydrogen bonds with Arg120/Tyr355 and π-π stacking with Phe518 .

Q. How to address instability in aqueous solutions during pharmacokinetic studies?

  • Methodological Answer :
  • Stabilization : Prepare stock solutions in DMSO (≤0.1% final concentration) and store at -80°C.
  • Degradation Analysis : Use UPLC-PDA at 254 nm to monitor hydrolysis products (e.g., benzoic acid derivatives) under physiological pH (7.4) .

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